Cefteram pivoxil
Overview
Description
Cefteram pivoxil is a semi-synthetic third-generation cephalosporin antibiotic . It is a prodrug ester of cefteram . It has been seen to express greater bactericidal predominantly against gram-negative bacteria . Cefteram pivoxil has also induced IgE antibody immune responses during in vivo immunology studies .
Synthesis Analysis
The synthesis of Cefteram pivoxil involves the addition of iodomethyl pivalate to a reaction mixture, followed by several extraction, washing, and crystallization steps . The reaction is monitored by HPLC .Molecular Structure Analysis
The molecular formula of Cefteram pivoxil is C22H27N9O7S2 . It has a molecular weight of 593.63 . The structure contains a total of 70 bonds, including 43 non-H bonds, 16 multiple bonds, 12 rotatable bonds, 6 double bonds, 10 aromatic bonds, 1 four-membered ring, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 2 esters (aliphatic), 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), and 1 oxime .Chemical Reactions Analysis
Cefteram pivoxil contains a pivoxil group which increases lipophilicity . After oral administration of cefteram pivoxil, the ester bond is cleaved, releasing active cefteram . The two-ring system causes distortion of the β-lactam amide bond, resulting in decreased resonance stabilization and increased reactivity .Physical And Chemical Properties Analysis
Cefteram pivoxil is an off-white or light yellow powder . It has a molecular weight of 593.64 . The water content is less than or equal to 2.0% . The optical rotation is between +35° and +43° .Scientific Research Applications
Pharmacokinetic and Clinical Evaluation
Cefteram pivoxil, an oral third-generation cephalosporin, has been recognized for its broad antibacterial spectrum and stability against most beta-lactamases. It shows limited resistance against common pathogenic bacteria, making it significant in clinical settings (G. Hui, 2011).
Bioequivalence Studies
Studies have been conducted to compare the pharmacokinetics and bioequivalence of cefteram pivoxil in powder suspension and tablet formulations. These studies are crucial to ensure consistent therapeutic effects regardless of the formulation (Jian-jun Zou et al., 2008).
Quality Control and Impurity Profiling
Research on the quality control of cefteram pivoxil tablets has been conducted, emphasizing the importance of accurate and sensitive methods for determining its content. Impurity profiling using techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is also critical for the drug development process (Zeng Xue-hua, 2008; Yiqiang Yue et al., 2020).
Comparative Clinical Studies
Comparative clinical studies have been carried out to assess the efficacy and safety of cefteram pivoxil against other cephalosporins in treating chronic respiratory tract infections. These studies help in determining the relative effectiveness of different antibiotics (A. Saito et al., 2004).
Occupational Health
Research on occupational asthma and IgE sensitization in a pharmaceutical company processing cefteram pivoxil highlights the importance of workplace safety and health considerations in pharmaceutical manufacturing (Y. Suh et al., 2003).
Safety And Hazards
Cefteram pivoxil may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .
Future Directions
The global Cefteram Pivoxil market is expected to experience strategic mergers, partnerships, and acquisitions aimed at expanding product portfolios and enhancing market position and innovations . The market is witnessing a rising trend of research and development activities to improve the efficacy and safety of Cefteram Pivoxil, as well as to expand its applications to target additional bacterial strains . This is expected to further fuel the market growth in the future .
properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYAXIPXULMHAI-JLGRZTKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316612 | |
Record name | Cefteram pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefteram pivoxil | |
CAS RN |
82547-81-7 | |
Record name | Cefteram pivoxil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82547-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefteram pivoxil [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082547817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefteram pivoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFTERAM PIVOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OD86RT58C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.